2-(4-fluorophenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-Fluorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenoxy group, a methylphenyl group, and a pyridinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction of 4-fluorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form the fluorophenoxy acetic acid intermediate.
Amidation Reaction: The intermediate is then reacted with 4-methylbenzylamine and 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Fluorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 2-(2-Fluorophenoxy)-4,6-dimethylpyrimidine
Uniqueness
2-(4-Fluorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of a fluorophenoxy group, a methylphenyl group, and a pyridinyl group. This combination provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19FN2O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H19FN2O2/c1-16-5-7-17(8-6-16)14-24(20-4-2-3-13-23-20)21(25)15-26-19-11-9-18(22)10-12-19/h2-13H,14-15H2,1H3 |
InChI Key |
CEIZNDCBNWMBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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